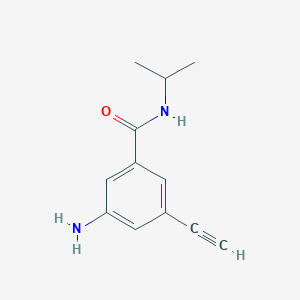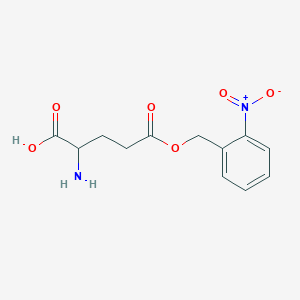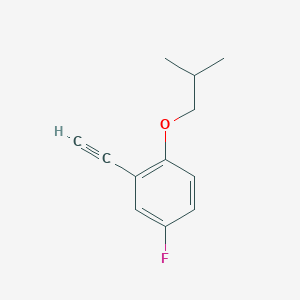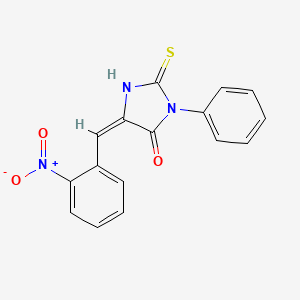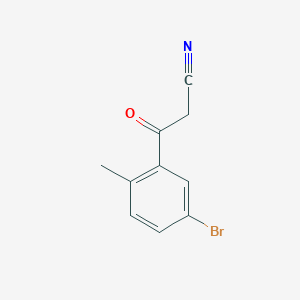
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile is an organic compound that features a brominated aromatic ring and a nitrile group
Métodos De Preparación
The synthesis of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile can be achieved through several methodsThe reaction conditions typically involve the use of bromine and a suitable catalyst, such as iron powder, to facilitate the bromination process . The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Análisis De Reacciones Químicas
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and the development of potential therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile can be compared with other similar compounds, such as:
5-Bromo-2-methoxyphenol: This compound also features a brominated aromatic ring but has a methoxy group instead of a nitrile group.
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine: This compound contains a pyrrolidine ring attached to the brominated aromatic ring.
The uniqueness of this compound lies in its combination of a brominated aromatic ring and a nitrile group, which imparts specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
3-(5-bromo-2-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Clave InChI |
WZOHAVXFMWQZMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



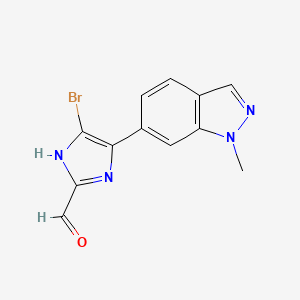
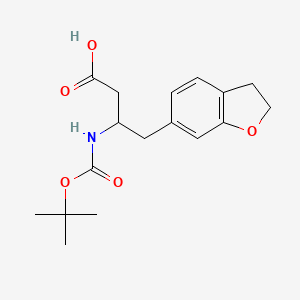
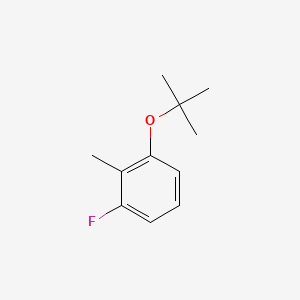
![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
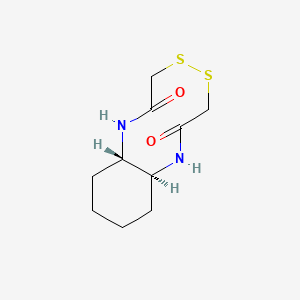
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
